![molecular formula C10H15NO B2731273 Methyl[2-(4-methylphenoxy)ethyl]amine CAS No. 625437-29-8](/img/structure/B2731273.png)
Methyl[2-(4-methylphenoxy)ethyl]amine
Descripción general
Descripción
Methyl[2-(4-methylphenoxy)ethyl]amine: is an organic compound with the molecular formula C10H15NO It is a derivative of phenoxyethylamine, characterized by the presence of a methyl group attached to the phenoxy ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Nucleophilic Substitution Reaction:
Reactants: 4-methylphenol, 2-chloroethylamine, and methyl iodide.
Conditions: The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Procedure: 4-methylphenol is first reacted with 2-chloroethylamine to form 2-(4-methylphenoxy)ethylamine. This intermediate is then methylated using methyl iodide to yield Methyl[2-(4-methylphenoxy)ethyl]amine.
-
Industrial Production Methods:
Large-scale Synthesis: The industrial production of this compound involves similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Conditions: Typically carried out in an acidic medium.
Products: Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Usually performed in an inert atmosphere.
Products: Reduction can convert the amine group to an alkyl group or reduce any present carbonyl groups to alcohols.
-
Substitution:
Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Conditions: Often conducted under reflux with a suitable solvent.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, facilitating various organic transformations.
Biology:
Biochemical Studies: Employed in the study of enzyme interactions and metabolic pathways.
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Medicine:
Pharmaceuticals: Explored for its potential use in the development of drugs targeting specific biological pathways.
Industry:
Polymers: Utilized in the production of specialty polymers with unique properties.
Coatings: Applied in the formulation of advanced coatings with enhanced durability and resistance.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Inhibition: Methyl[2-(4-methylphenoxy)ethyl]amine can act as an inhibitor of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with certain receptors, modulating biological responses and signaling pathways.
Comparación Con Compuestos Similares
2-(4-Methylphenoxy)ethylamine:
4-Chloro-2-methylphenoxyethylamine:
Uniqueness:
Methyl[2-(4-methylphenoxy)ethyl]amine: stands out due to its specific structural features, which confer unique reactivity and versatility in various applications.
Propiedades
IUPAC Name |
N-methyl-2-(4-methylphenoxy)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-9-3-5-10(6-4-9)12-8-7-11-2/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPRIBHSVYMOUOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 5-[1-(4-methoxybenzenesulfonyl)piperidine-4-amido]-3-methylthiophene-2-carboxylate](/img/structure/B2731191.png)
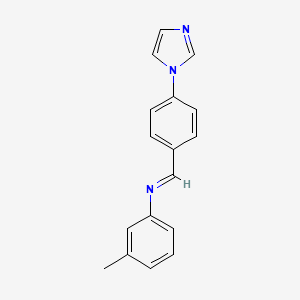
![N-(3-chloro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide](/img/structure/B2731193.png)
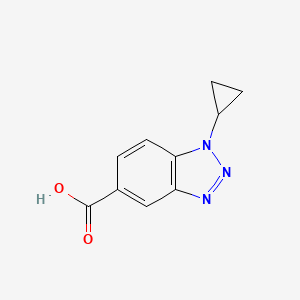
![N-{2-[7-(2-chlorophenyl)-1,1-dioxo-1lambda6,4-thiazepan-4-yl]-2-oxoethyl}-N-methylmethanesulfonamide](/img/structure/B2731196.png)
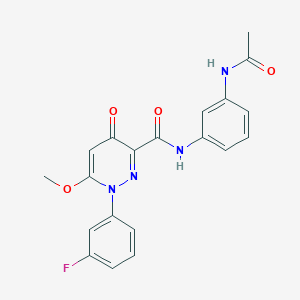
![N-[Cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(4-fluorophenoxy)propanamide](/img/structure/B2731199.png)
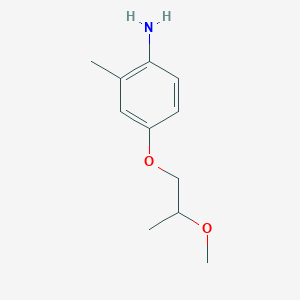
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(2,2,2-trifluoroethoxy)azetidine-1-carboxamide](/img/structure/B2731202.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2731203.png)
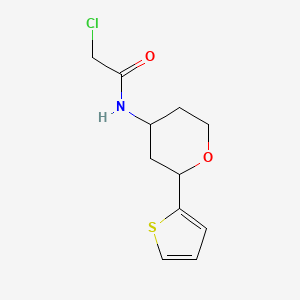
![4-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2731207.png)
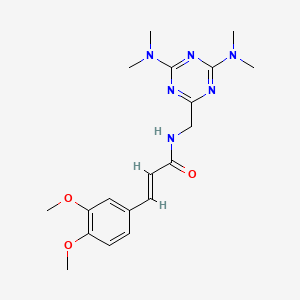
![3-(2,4-difluorophenyl)-1-[(2E)-3-phenylprop-2-enoyl]thiourea](/img/structure/B2731211.png)
